molecular formula C19H29NO2S B3887392 (3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione CAS No. 6656-86-6

(3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione

Cat. No.: B3887392
CAS No.: 6656-86-6
M. Wt: 335.5 g/mol
InChI Key: UXKQWZZNYXSBOP-UHFFFAOYSA-N
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Description

(3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione is an organic compound that features a phenolic group substituted with tert-butyl groups and a morpholine ring attached to a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and morpholine.

    Formation of Intermediate: The aldehyde group of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is reacted with morpholine to form an imine intermediate.

    Thionation: The imine intermediate is then subjected to thionation using a suitable thionating agent, such as Lawesson’s reagent, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thione group can be reduced to a thiol.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Thiols and related derivatives.

    Substitution: Various alkyl or aryl-substituted phenolic compounds.

Scientific Research Applications

(3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Medicine: It may be explored for its antioxidant properties and potential therapeutic effects.

    Industry: It can be used as an additive in polymers to enhance stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of (3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione involves its interaction with molecular targets such as enzymes and proteins. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the morpholine ring can interact with various biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid
  • 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Uniqueness

(3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione is unique due to the presence of both a morpholine ring and a methanethione group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2S/c1-18(2,3)14-11-13(12-15(16(14)21)19(4,5)6)17(23)20-7-9-22-10-8-20/h11-12,21H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKQWZZNYXSBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417109
Record name STK221424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6656-86-6
Record name NSC203034
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK221424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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